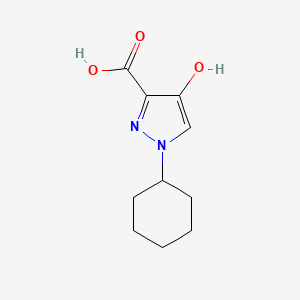![molecular formula C7H9NO2 B13172449 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, with a methoxy group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylenecyclobutane-1-carbonitrile with methanol in the presence of a catalyst to form the desired spirocyclic compound. The reaction conditions often include the use of a base such as sodium methoxide and a solvent like methanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of oxirane derivatives.
Reduction: Reduction typically results in the formation of amine derivatives.
Substitution: Substitution reactions can yield a variety of spirocyclic compounds with different functional groups.
Applications De Recherche Scientifique
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar spirocyclic compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
5-methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-9-5-2-7(3-5)6(4-8)10-7/h5-6H,2-3H2,1H3 |
Clé InChI |
UZOTZGUEERONFU-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(C1)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)

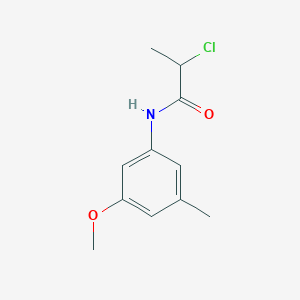
methanol](/img/structure/B13172399.png)

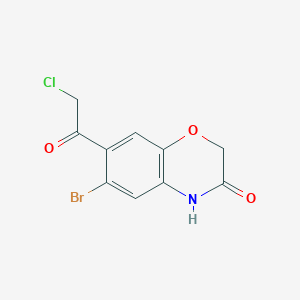
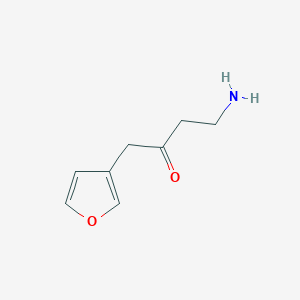
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
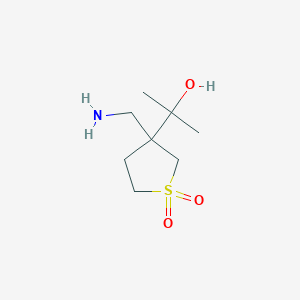
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
